molecular formula C29H27ClN2O3S B2667186 Methyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1185043-62-2

Methyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No. B2667186
M. Wt: 519.06
InChI Key: GIDTUYPSCXYUIJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a carboxamide, a benzyl group, and a tetrahydrothieno[2,3-c]pyridine ring. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a tetrahydrothieno[2,3-c]pyridine ring suggests that the compound could have interesting structural properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of a carboxamide group could influence its acidity, as suggested by the pKa value . The presence of a benzyl group and a tetrahydrothieno[2,3-c]pyridine ring could also influence its reactivity and solubility .

Scientific Research Applications

Scientific Research Applications

  • Anti-Inflammatory Potential : Molecules structurally related to the specified compound, such as methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, have been synthesized as part of research programs targeting novel molecules with potential anti-inflammatory agents. This indicates that compounds within this structural family may have applications in the development of new anti-inflammatory drugs (Moloney, 2001).

  • Heterocyclic Chemistry : The synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems points towards the utility of such compounds in exploring new chemistries within heterocyclic and fused systems. These compounds have the potential for further development into various pharmacologically relevant structures (Bakhite, Al‐Sehemi, & Yamada, 2005).

  • Pharmacological Interest : The synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones reflects the ongoing interest in creating molecules with specific pharmacophoric substituents. This research demonstrates the importance of such compounds in developing new medications with potential therapeutic benefits (Kandinska, Kozekov, & Palamareva, 2006).

  • Analytical Chemistry Applications : Specific determination methods for plasma levels of structurally related compounds, like nicardipine hydrochloride, a potent vasodilator, indicate the relevance of these molecules in both clinical pharmacology and analytical chemistry research. Such methods enable the precise monitoring and study of drug metabolism and pharmacokinetics (Higuchi & Kawamura, 1981).

Safety And Hazards

The safety and hazards of this compound would depend on its specific properties. Similar compounds can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. Given the biological activities of similar compounds, it could be interesting to study this compound for potential applications in medicine .

properties

IUPAC Name

methyl 6-benzyl-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O3S.ClH/c1-34-29(33)26-24-16-17-31(18-20-8-4-2-5-9-20)19-25(24)35-28(26)30-27(32)23-14-12-22(13-15-23)21-10-6-3-7-11-21;/h2-15H,16-19H2,1H3,(H,30,32);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDTUYPSCXYUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

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